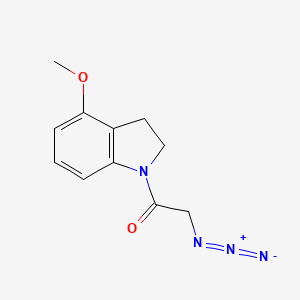
2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one
Overview
Description
“2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one” is a chemical compound that contains an azide group (-N3), a methoxy group (-OCH3), and an indolinyl group (a type of nitrogen-containing heterocycle). The presence of these functional groups suggests that this compound could have interesting reactivity and potentially useful properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indolinyl ring, the azide group, and the methoxy group. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .Chemical Reactions Analysis
The azide group is known for its high reactivity and can participate in various chemical reactions, such as the Staudinger reaction or Click Chemistry. The methoxy group might be involved in reactions if conditions for demethylation are met .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the azide group could contribute to its reactivity, while the methoxy group could influence its solubility in different solvents .Scientific Research Applications
Due to its reactivity, 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one has been widely used in various scientific research applications. It has been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of other heterocyclic compounds. It has also been used in the synthesis of photoactive compounds and as a reagent in the synthesis of various organic compounds. In addition, this compound has been used in the synthesis of aziridines, which are important intermediates in the synthesis of various biologically active compounds.
Mechanism of Action
The reactivity of 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one is due to the presence of the azide group, which is capable of undergoing a variety of reactions. The azide group is highly reactive and can undergo a variety of reactions such as nucleophilic substitution, elimination, and addition reactions. In addition, the presence of the methylene bridge in the molecule allows for the formation of various ring structures, which can be used in the synthesis of various heterocyclic compounds.
Biochemical and Physiological Effects
Due to its reactivity, this compound has been studied for its potential biochemical and physiological effects. It has been shown to have antimicrobial activity and can be used to inhibit the growth of various microorganisms. In addition, this compound has been shown to have anti-inflammatory and analgesic properties, as well as to possess antioxidant activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one in lab experiments is its high reactivity, which makes it an ideal reagent for a variety of organic reactions. In addition, it is relatively easy to synthesize and can be obtained in high yields. However, the reactivity of this compound can also be a disadvantage, as it can lead to the formation of unwanted byproducts.
Future Directions
The potential applications of 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one in scientific research are numerous and there are many possible future directions for its use. For example, it could be used in the synthesis of more complex heterocyclic compounds and in the development of new drugs and therapeutic agents. In addition, it could be used in the synthesis of new materials with unique properties, such as those used in nanotechnology. Finally, this compound could be used in the synthesis of more efficient catalysts for various organic reactions.
Safety and Hazards
properties
IUPAC Name |
2-azido-1-(4-methoxy-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-10-4-2-3-9-8(10)5-6-15(9)11(16)7-13-14-12/h2-4H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCYRAUMOBXIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCN2C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1491187.png)
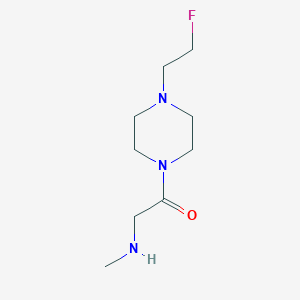
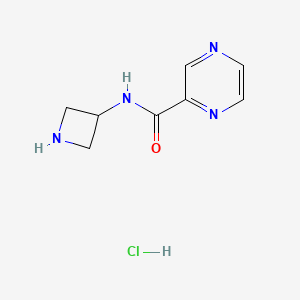
![2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride](/img/structure/B1491194.png)


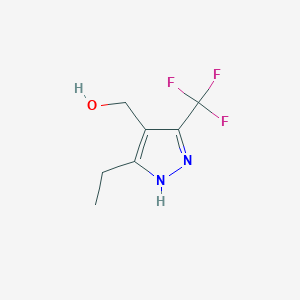
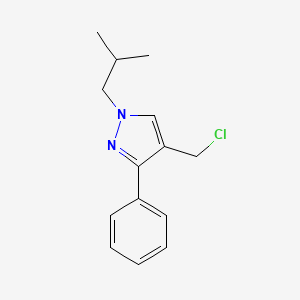


![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1491204.png)


